2-Phenoxy-1-phenyl-ethylamine
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Overview
Description
“2-Phenoxy-1-phenyl-ethylamine” is a compound that has been studied in the field of medicinal chemistry . It is a derivative of 2-phenethylamine, a motif that is widely present in nature and plays a central role in various biological processes .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .Molecular Structure Analysis
The molecular structure of this compound has been investigated using various techniques such as mass-selected, resonant two-photon ionisation (R2PI), coupled with infrared ion-dip spectroscopy and ab initio calculations .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its use as a chemiluminescent luminophore . The light-emission spectrum of a chemiluminescent phenoxy-dioxetane luminophore can be accurately predicted by determining the fluorescence-emission spectrum of its corresponding benzoate species .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in the NIST/TRC Web Thermo Tables . These tables provide a collection of critically evaluated thermodynamic property data for pure compounds.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenoxy-1-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMNXCAPTJKWHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588607 |
Source
|
Record name | 2-Phenoxy-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16797-04-9 |
Source
|
Record name | 2-Phenoxy-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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